N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide
Description
This compound belongs to the sulfanyl acetamide class, characterized by a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-methylphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-methylphenyl group. Structural studies of such compounds often employ crystallographic tools like SHELX for refinement .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3OS/c1-18-7-11-20(12-8-18)23-24(28-25(27-23)15-5-3-4-6-16-25)30-17-22(29)26-21-13-9-19(2)10-14-21/h7-14H,3-6,15-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIONCHZCFNDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic core with multiple functional groups, which contributes to its biological activity. Its molecular formula is , with a molecular weight of 411.59 g/mol. The structure includes a sulfanyl group and an acetamide moiety, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3OS |
| Molecular Weight | 411.59 g/mol |
| LogP | 5.1844 |
| Polar Surface Area | 41.58 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process may include the use of catalysts and specific solvents to optimize yield and purity. This compound is often synthesized as part of research into novel pharmaceutical agents.
The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The spirocyclic structure allows it to bind specifically to these targets, modulating their activity and leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies have shown that derivatives of similar diazaspiro compounds possess antimicrobial properties against various bacterial strains.
- CNS Activity: Analogous compounds have demonstrated central nervous system (CNS) activity, suggesting potential applications in neuropharmacology.
Case Studies and Research Findings
-
Antimicrobial Screening:
A study focusing on the synthesis and biological activity of related compounds demonstrated effectiveness against Escherichia coli and Staphylococcus aureus. Although specific data on this compound's activity was limited, the structural similarities suggest potential efficacy in antimicrobial applications . -
CNS Activity Analogs:
Research on N-substituted analogs indicated that modifications to the nitrogen substituent can significantly influence CNS activity. This suggests that this compound may also exhibit notable CNS effects . -
Pharmacological Profiling:
A pharmacological assessment of similar diazaspiro compounds revealed varying degrees of receptor selectivity and functional activity, which could inform future studies on this compound's pharmacodynamics .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- Key Example :
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ()- Substituents :
- Diazaspiro ring: 3,4-dichlorophenyl (vs. 4-methylphenyl in the target compound).
- Acetamide group: N-linked to 4-methoxyphenyl (vs. 4-methylphenyl).
- Impact :
- Increased molecular weight (490.44 g/mol vs. ~465 g/mol estimated for the target compound) due to chlorine atoms.
- Enhanced lipophilicity from chlorine and methoxy groups may alter pharmacokinetics .
Heterocyclic Core Modifications
- Key Example :
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()- Core Structure : 1,3,4-Oxadiazole (vs. diazaspiro[4.6]undeca in the target compound).
- Biological Relevance :
- Demonstrated enzyme inhibition activity, suggesting sulfanyl acetamide derivatives may target similar pathways despite heterocyclic differences .
Spiro Ring Size and Substituent Positioning
- Key Examples (): C250-0601: Diazaspiro[4.4]nona core with 2,5-dimethoxyphenyl substituent. C250-0602: Diazaspiro[4.6]undeca core (same as target compound) with 2,5-dimethoxyphenyl substituent. Impact:
- Larger spiro ring (4.6 vs. 4.4) increases molecular weight (465.61 vs. 437.56 g/mol).
- Methoxy groups may enhance solubility compared to methyl substituents .
Tabulated Comparison of Key Compounds
Research Implications
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in ) may increase metabolic stability, while methoxy groups () could improve aqueous solubility .
- Biological Activity : Sulfanyl acetamide derivatives with diverse cores (e.g., oxadiazole in ) show enzyme inhibition, suggesting the target compound merits similar pharmacological evaluation .
Q & A
Q. Purity Validation :
- Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted intermediates .
- Spectroscopy : NMR (¹H/¹³C) confirms structural integrity by verifying proton environments (e.g., sp³ vs. sp² carbons in the spirocycle) and absence of impurities .
Advanced: How can reaction conditions be optimized to improve the spirocyclic core yield?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF, as observed in analogous diazaspiro syntheses .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling steps for aryl group introduction, increasing yields by ~15–20% .
- Temperature Control : Gradual warming (25°C → 60°C) during cyclization minimizes side products like dimerized intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
